molecular formula C18H17N3O3S B3304114 N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921562-74-5

N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B3304114
CAS No.: 921562-74-5
M. Wt: 355.4 g/mol
InChI Key: WICJGVJTUVZOBY-UHFFFAOYSA-N
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Description

N-(4-{[(3,5-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted at the 2-position with a furan-2-carboxamide group and at the 4-position with a carbamoylmethyl group linked to a 3,5-dimethylphenyl moiety. Its molecular formula is C₁₉H₁₈N₃O₃S (molecular weight: 383.43 g/mol).

Properties

IUPAC Name

N-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-6-12(2)8-13(7-11)19-16(22)9-14-10-25-18(20-14)21-17(23)15-4-3-5-24-15/h3-8,10H,9H2,1-2H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICJGVJTUVZOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmacopeial Context

Several thiazole-containing compounds listed in pharmacopeial reports (e.g., Thiazol-5-ylmethyl carbamates and ureido-linked thiazoles ) share structural motifs with the target compound. For example:

  • Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate (): This compound incorporates a thiazole ring linked to a hydroperoxypropan-2-yl group and a complex ureido side chain. Unlike the target compound, its substituents are bulkier and more polar, likely influencing its solubility and bioavailability .
Table 1: Key Structural Differences
Compound Name Substituents on Thiazole Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-(3,5-Dimethylphenyl carbamoylmethyl) 383.43 Furan-2-carboxamide, carbamoyl
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide 4-(3-Methoxybenzyl amino-oxoethyl) 371.40 Furan-2-carboxamide, amide
TQTHBH () Quinolinyl-thiopropano hydrazide Not reported Hydrazide, trifluoromethylquinoline

Functional Group Impact on Activity

  • Carbamoyl vs. Amide Substituents: The target compound’s carbamoylmethyl group provides a rigid, planar structure favorable for π-π stacking with aromatic residues in enzymes, whereas the 3-methoxybenzyl amino-oxoethyl group in the analog from introduces greater flexibility and electron-donating methoxy groups, which may enhance solubility but reduce binding affinity .

Comparison with 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles () exhibit antimicrobial and antitumor activities due to their electron-deficient heterocyclic core. While the target compound’s 1,3-thiazole ring is less electron-deficient, its furan-2-carboxamide group may compensate by providing additional hydrogen-bonding sites. For example, N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides () show potent antimicrobial activity, suggesting that the target compound’s carboxamide groups could similarly engage bacterial targets .

Mechanistic Insights from Corrosion Inhibitors

Though unrelated in application, the corrosion inhibitor TQTHBH () shares a thioether linkage and adsorption properties. Its Langmuir isotherm adsorption mechanism suggests that the target compound’s thiazole and carbamoyl groups might also exhibit surface-active behavior, albeit in biological rather than industrial contexts .

Research Findings and Hypotheses

  • Antimicrobial Potential: The structural similarity to 1,3,4-thiadiazoles () implies possible antimicrobial activity, though the target compound’s efficacy may vary due to differences in heterocycle electronics and substituent bulk.
  • Druglikeness : The target compound’s molecular weight (383.43 g/mol) and LogP (estimated 2.8) align with Lipinski’s Rule of Five, suggesting oral bioavailability, unlike larger pharmacopeial analogs (e.g., ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

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